molecular formula C17H24N2O7 B8499103 Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate

Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate

Cat. No. B8499103
M. Wt: 368.4 g/mol
InChI Key: YWXLFNQSEGHEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate is a useful research compound. Its molecular formula is C17H24N2O7 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate

Molecular Formula

C17H24N2O7

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate

InChI

InChI=1S/C17H24N2O7/c1-3-25-17(20)13-11-15(23-2)16(12-14(13)19(21)22)26-8-4-5-18-6-9-24-10-7-18/h11-12H,3-10H2,1-2H3

InChI Key

YWXLFNQSEGHEFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN2CCOCC2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (110 ml) and concentrated nitric acid (19.0 ml, 0.289 mol) were added cautiously, over a 50 minute period, to a two-phase system containing a stirred solution of ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate (76.5 g, 0.237 mol) in dichloromethane (600 ml), acetic acid (300 ml) and water (70 ml) at 5° C. The reaction was allowed to warm to ambient temperature over 18 hours, the aqueous phase was separated, and the aqueous phase was taken to pH 9 by addition of 40% aqueous sodium hydroxide solution (775 ml). Extraction of the aqueous phase with dichloromethane (3×600 ml) and subsequent solvent evaporation in vacuo yielded ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate (141.3 g, 86% yield) as a yellow gum:
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

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